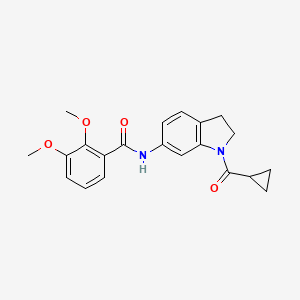
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-methylbutanamide, also known as N-cyclopropanecarbonyl-3-methylbutanamide (NCMB), is an organic compound that has recently been studied for its potential applications in many different fields. NCMB is a cyclic amide that was first synthesized in the 1950s, but its structure was not fully elucidated until the 1980s. NCMB has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It is also known to act as an agonist of the serotonin receptor 5-HT3, which is involved in the regulation of neurotransmitter release.
科学研究应用
NCMB has a wide range of scientific research applications, including in the fields of pharmacology, biochemistry, and cell biology. In pharmacology, NCMB has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been studied for its potential as an agonist of the serotonin receptor 5-HT3, which is involved in the regulation of neurotransmitter release. In biochemistry, NCMB has been studied for its potential as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. In cell biology, NCMB has been studied for its potential as a modulator of cell signaling pathways, such as the MAPK and PI3K pathways.
作用机制
NCMB is thought to act as an agonist of the serotonin receptor 5-HT3, which is involved in the regulation of neurotransmitter release. NCMB is also thought to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. In addition, NCMB is thought to modulate cell signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
NCMB has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, NCMB has been found to modulate cell signaling pathways, such as the MAPK and PI3K pathways. NCMB has also been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
实验室实验的优点和局限性
The main advantage of using NCMB in laboratory experiments is that it is a relatively simple compound to synthesize. Additionally, NCMB has a wide range of potential applications in many different fields. However, there are some limitations to using NCMB in laboratory experiments. For example, NCMB is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, NCMB is a relatively unstable compound, which can make it difficult to store for long periods of time.
未来方向
The potential applications of NCMB are vast and varied, and there are many potential future directions for research. One potential direction is to further explore the potential of NCMB as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Additionally, further research could be done to explore the potential of NCMB as a modulator of cell signaling pathways, such as the MAPK and PI3K pathways. Additionally, further research could be done to explore the potential of NCMB as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Finally, further research could be done to explore the potential of NCMB as a drug delivery system for targeted drug delivery.
合成方法
NCMB is typically synthesized through a three-step process that involves the reaction of a cyclopropanecarboxylic acid with an amine, followed by an acid-catalyzed cyclization, and finally a reduction of the amide group. The first step involves the reaction of a cyclopropanecarboxylic acid with an amine to form an amide. The second step involves an acid-catalyzed cyclization of the amide to form the cyclic amide, NCMB. Finally, the amide group is reduced to form the desired compound.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)9-16(20)18-14-6-5-12-7-8-19(15(12)10-14)17(21)13-3-4-13/h5-6,10-11,13H,3-4,7-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBRBCGWVNGCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6536123.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6536128.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536134.png)
![3-cyclopentyl-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propanamide](/img/structure/B6536147.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)




